Sub-Nanomolar Potency Against Human Intestinal MTP: JTT-130 vs. Lomitapide and CP-346086
In a standardized in vitro triglyceride (TG) transfer assay utilizing human intestinal MTP, JTT-130 exhibited an IC50 value of 0.83 nM, representing a ~10-fold greater potency than the clinically approved, systemic MTP inhibitor lomitapide (IC50 = 8 nM) and a ~2.4-fold improvement over the investigational agent CP-346086 (IC50 = 2.0 nM) [1].
| Evidence Dimension | Inhibition of human intestinal MTP-mediated triglyceride transfer |
|---|---|
| Target Compound Data | IC50 = 0.83 nM |
| Comparator Or Baseline | Lomitapide (AEGR-733/BMS-201038): IC50 = 8 nM; CP-346086: IC50 = 2.0 nM |
| Quantified Difference | 9.6-fold more potent than lomitapide; 2.4-fold more potent than CP-346086 |
| Conditions | In vitro triglyceride transfer assay with human intestinal MTP |
Why This Matters
This sub-nanomolar potency enables the use of substantially lower doses to achieve effective intestinal MTP inhibition, which is a critical factor in minimizing the risk of off-target hepatic MTP engagement and associated hepatotoxicity.
- [1] Mera Y, Odani N, Kawai T, Hata T, Suzuki M, Hagiwara A, Katsushima T, Kakutani M. Pharmacological characterization of diethyl-2-({3-dimethylcarbamoyl-4-[(4'-trifluoromethylbiphenyl-2-carbonyl)amino]phenyl}acetyloxymethyl)-2-phenylmalonate (JTT-130), an intestine-specific inhibitor of microsomal triglyceride transfer protein. J Pharmacol Exp Ther. 2011 Feb;336(2):321-7. View Source
